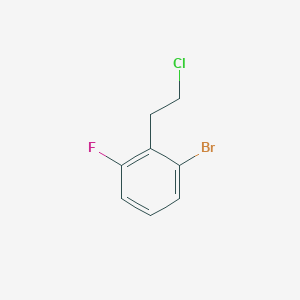

Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-

Vue d'ensemble

Description

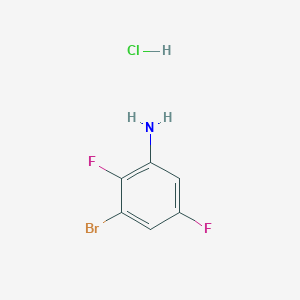

“Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-” is a chemical compound with the molecular formula C8H8BrCl . It has an average mass of 219.506 Da and a monoisotopic mass of 217.949783 Da .

Physical And Chemical Properties Analysis

“Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-” has a density of 1.5±0.1 g/cm3, a boiling point of 240.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has a flash point of 109.4±10.5 °C and an index of refraction of 1.570 . Its molar refractivity is 43.7±0.3 cm3 .Applications De Recherche Scientifique

Protonation and Structural Analysis

Research has shown that halogen-containing benzenes like 2-fluoro-, chloro-, and bromomesitylenes form stable benzenium ions in specific conditions. These ions exhibit well-resolved PMR spectra, which have been crucial in deriving their structures. For instance, 2-halomesitylenes are protonated in the unsubstituted ring positions, highlighting their chemical behavior under protonation (Brouwer, 2010).

Synthesis and Fluorination Techniques

There have been significant advancements in the fluorination of benzene derivatives. One study describes a direct fluorination process using wet tetra-n-butylammonium fluoride to produce (Z)-1-(2-bromo-1-fluorovinyl)benzenes. This method has achieved up to 81% yields with high regioselectivities, demonstrating the potential of this approach in synthesizing specific fluorinated benzene derivatives (Zhao et al., 2016).

Organometallic Synthesis Applications

1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to the benzene derivative of interest, has been used as a versatile starting material in organometallic synthesis. Its preparation and reaction with various intermediates have led to a number of synthetically useful reactions, showcasing the compound's utility in this field (Porwisiak & Schlosser, 1996).

Comparative Sonolysis Study

The sonolysis of different monohalogenated benzenes, including fluoro-, chloro-, and bromobenzene, has been compared in a study. It was found that the sonolysis rate depends on the initial concentration and that these compounds follow a similar degradation mechanism, despite yielding different degradation products. This research contributes to understanding the environmental fate of these compounds (Drijvers et al., 2000).

Dielectric Relaxation Studies

Dielectric relaxation studies have been conducted on various fluoro, chloro, and bromo substituted anilines in benzene solutions. These studies, which analyze relaxation time and thermodynamical parameters, provide insights into the molecular interactions and behaviors of these compounds in different conditions (Vyas & Vashisth, 1988).

Fluorescence Properties

The synthesis and fluorescence properties of specific benzene derivatives, such as 1-bromo-4-(2,2-diphenylvinyl) benzene, have been explored. These studies contribute to understanding the photoluminescence properties in different states and their potential applications in materials science and photonics (Zuo-qi, 2015).

Electron Transmission Studies

Studies on the negative ion states of substituted benzenes, including fluoro-, chloro-, and bromobenzene, have been conducted using electron transmission spectroscopy. These investigations provide valuable data on electron affinities and the effects of different substituents on these compounds' electronic properties (Jordan et al., 1976).

Crystal Structures Analysis

The crystal structures of various substituted benzene compounds, including those with bromo and fluoro substituents, have been determined. This research helps in understanding the molecular geometry and intermolecular interactions in these compounds, which is crucial for their application in material science and chemistry (Stein et al., 2015).

Propriétés

IUPAC Name |

1-bromo-2-(2-chloroethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXRHFSDAIFMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B1383466.png)

![2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1383477.png)

![1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B1383482.png)